

What are the physical properties of N-(2-Hydroxypropyl)morpholine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Hydroxypropyl)morpholine**

Cat. No.: **B043313**

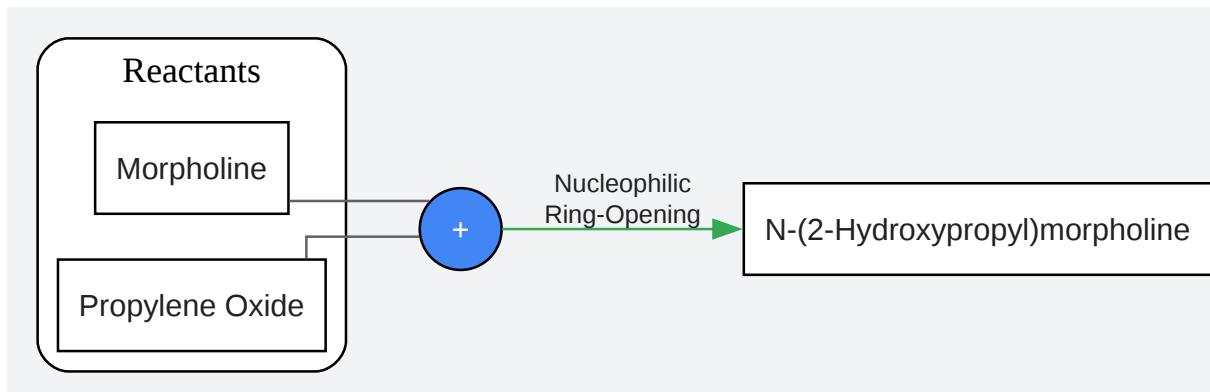
[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **N-(2-Hydroxypropyl)morpholine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine (CAS No: 2109-66-2), also known as 1-Morpholino-2-propanol, is a versatile organic compound characterized by its morpholine ring and a hydroxypropyl group.^[1] This structure imparts a balance of hydrophilicity and lipophilicity, leading to excellent solubility in both water and organic solvents.^[1] Its utility is demonstrated across various sectors, where it functions as a building block in the synthesis of pharmaceuticals, an emulsifier in cosmetics, a corrosion inhibitor, and a reagent in organic synthesis.^{[1][2]} This document provides a comprehensive overview of its key physical and chemical properties, supported by experimental methodologies and process diagrams.


Physical and Chemical Properties

The fundamental physical characteristics of **N-(2-Hydroxypropyl)morpholine** are summarized in the table below. These properties are crucial for its handling, application, and integration into various chemical and manufacturing processes.

Property	Value
CAS Number	2109-66-2
Molecular Formula	C ₇ H ₁₅ NO ₂
Molecular Weight	145.20 g/mol [1] [3]
Appearance	Colorless to light yellow, clear liquid [1] [4]
Physical State	Liquid [3]
Boiling Point	218 °C (at atmospheric pressure) [1] 63-65 °C (at 0.25 mmHg) [5]
Density	1.02 g/cm ³ [1] [3]
Refractive Index	n _{20/D} 1.47 [1] [3]
Solubility	Soluble in water and organic solvents [1]
Purity	≥ 98.0% (by Gas Chromatography) [1] [3]
Special Conditions	Hygroscopic [3]

Synthesis Pathway

N-(2-Hydroxypropyl)morpholine is synthesized via the nucleophilic ring-opening of propylene oxide with morpholine. This reaction is typically conducted at room temperature and results in a high yield of the desired product.

[Click to download full resolution via product page](#)

Caption: Synthesis of **N-(2-Hydroxypropyl)morpholine**.

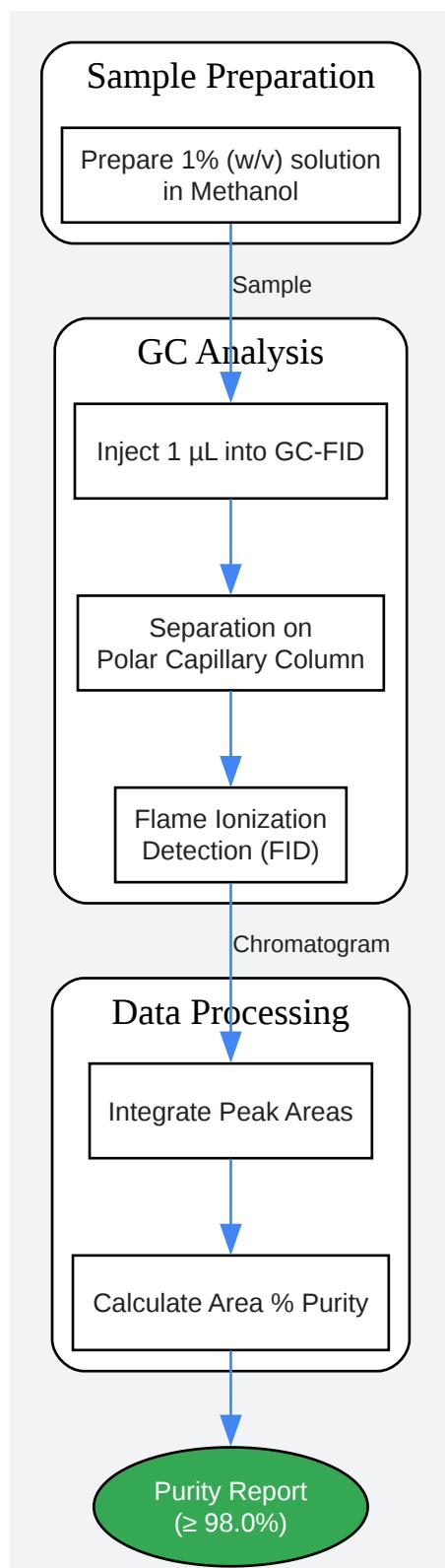
Experimental Protocols

The determination of the physical properties of **N-(2-Hydroxypropyl)morpholine** relies on standard analytical techniques. Below are detailed methodologies for key characterization experiments.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is employed to assess the purity of **N-(2-Hydroxypropyl)morpholine**, confirming the absence of starting materials and side-products.^[5]

Objective: To quantify the purity of the **N-(2-Hydroxypropyl)morpholine** sample.


Instrumentation:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
- Capillary Column: A polar column (e.g., DB-WAX or equivalent) is suitable for separating amines and alcohols.
- Carrier Gas: High-purity helium or nitrogen.
- Data Acquisition System.

Methodology:

- Sample Preparation: Prepare a dilute solution of the **N-(2-Hydroxypropyl)morpholine** sample (e.g., 1% w/v) in a high-purity solvent such as methanol or isopropanol.
- Instrument Setup:
 - Set the injector temperature to 250 °C.
 - Set the detector temperature to 280 °C.
 - Program the oven temperature: Start at 100 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.

- Set the carrier gas flow rate according to the column manufacturer's recommendations.
- Injection: Inject 1 μ L of the prepared sample into the GC.
- Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to **N-(2-Hydroxypropyl)morpholine** relative to the total area of all peaks in the chromatogram.

[Click to download full resolution via product page](#)

Caption: Workflow for Purity Analysis by Gas Chromatography.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the external pressure.

Methodology (Distillation Method):

- Place a sample of **N-(2-Hydroxypropyl)morpholine** into a distillation flask.
- Add boiling chips to ensure smooth boiling.
- Set up a distillation apparatus with a condenser and a collection flask.
- Insert a calibrated thermometer so that the bulb is just below the side arm of the distillation flask.
- Heat the flask gently.
- Record the temperature at which the liquid actively boils and the vapor temperature remains constant. This temperature is the boiling point at the measured atmospheric pressure. For vacuum distillation, the pressure must be precisely controlled and recorded.[5]

Measurement of Density and Refractive Index

Objective: To measure the density (mass per unit volume) and the refractive index (the bending of a ray of light as it passes through the substance).

Methodology:

- Density:
 - Use a calibrated pycnometer (specific gravity bottle).
 - Measure the weight of the empty, dry pycnometer.
 - Fill the pycnometer with the sample, ensuring no air bubbles are present, and equilibrate to a specific temperature (e.g., 20 °C) in a water bath.

- Weigh the filled pycnometer. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
- Refractive Index:
 - Use a calibrated Abbe refractometer.
 - Place a few drops of the sample onto the prism surface.
 - Close the prism and allow the temperature to stabilize to 20 °C.
 - Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs.
 - Read the refractive index directly from the instrument's scale.[\[1\]](#)[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. N-(2-HYDROXYPROPYL)MORPHOLINE | 2109-66-2 chemicalbook.com
- 3. labproinc.com [labproinc.com]
- 4. N-(2-Hydroxypropyl)morpholine CAS 2109-66-2 Supplier benchchem.com
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [What are the physical properties of N-(2-Hydroxypropyl)morpholine?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043313#what-are-the-physical-properties-of-n-2-hydroxypropyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com